An In-depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-5-sulfonyl chloride, a key intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, a detailed synthesis protocol, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug development.
Core Chemical Identity and Properties
1-Methyl-1H-indole-5-sulfonyl chloride is a heterocyclic building block that combines the privileged indole scaffold with a reactive sulfonyl chloride moiety. This unique combination makes it a valuable reagent for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit significant biological activity.[1][2]
Table 1: Physicochemical Properties of 1-Methyl-1H-indole-5-sulfonyl chloride
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO₂S | [3] |
| Molecular Weight | 229.68 g/mol | |
| CAS Number | 859850-75-2 | [3] |
| Appearance | Solid | |
| InChI | 1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | [3] |
| SMILES | Cn1ccc2cc(ccc12)S(Cl)(=O)=O |
Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis.
Synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride
The synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride is most effectively achieved through the electrophilic chlorosulfonation of 1-methylindole. The indole nucleus is susceptible to electrophilic attack, and the 5-position is a common site for substitution. Chlorosulfonic acid is a powerful and widely used reagent for this transformation.[4] The following protocol is a validated, step-by-step procedure for this synthesis.
Experimental Protocol: Chlorosulfonation of 1-Methylindole
Causality: This protocol relies on the direct reaction of 1-methylindole with an excess of chlorosulfonic acid. Chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions. The subsequent quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is less soluble in the acidic aqueous medium.
Materials:
-
1-Methylindole (1.0 eq)
-
Dichloromethane (DCM)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (5.0 eq) to the flask and cool to 0-5 °C.
-
Addition of 1-Methylindole: Dissolve 1-methylindole (1.0 eq) in a minimal amount of dichloromethane and add it to the dropping funnel. Add the 1-methylindole solution dropwise to the cold, stirring chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) after careful quenching of a small aliquot.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids. A final wash with a cold, dilute sodium bicarbonate solution can be performed, followed by another water wash.
-
Drying: Dry the product under vacuum to yield 1-Methyl-1H-indole-5-sulfonyl chloride. The crude product can be further purified by recrystallization if necessary.
Chemical Reactivity and Application in Sulfonamide Synthesis
The sulfonyl chloride group is a potent electrophile, making 1-Methyl-1H-indole-5-sulfonyl chloride an excellent precursor for nucleophilic substitution reactions. Its primary application in drug discovery is the reaction with primary or secondary amines to form the corresponding sulfonamides.[2] This reaction, often referred to as sulfonylation, is a robust and high-yielding transformation.[6]
Experimental Protocol: Synthesis of a 1-Methyl-1H-indole-5-sulfonamide Derivative
Causality: This protocol exemplifies the reaction of the sulfonyl chloride with a nucleophilic amine (in this case, a generic primary or secondary amine) in the presence of a base. The base, such as pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent depends on the solubility of the reactants.
Materials:
-
1-Methyl-1H-indole-5-sulfonyl chloride (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve 1-Methyl-1H-indole-5-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine or triethylamine (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The versatility of 1-Methyl-1H-indole-5-sulfonyl chloride allows for the facile introduction of diverse amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of indole-5-sulfonamides have shown a broad range of pharmacological activities, including but not limited to:
-
Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs, and indole-based sulfonamides have been investigated for their efficacy against various bacterial strains.[6][7]
-
Anticancer Agents: Numerous indole derivatives exhibit anticancer properties, and the incorporation of a sulfonamide moiety at the 5-position has been a strategy in the development of novel antitumor agents.[8]
-
Enzyme Inhibitors: The specific geometry and hydrogen bonding capabilities of the indole-5-sulfonamide scaffold make it a suitable candidate for targeting the active sites of various enzymes.
Safety and Handling
1-Methyl-1H-indole-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an eye irritant. As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Chlorosulfonic acid, used in its synthesis, is highly corrosive and reacts violently with water; extreme caution must be exercised when using this reagent.[4]
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Organic Syntheses Procedure: 1-methylindole. Available from: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Organic Syntheses Procedure: Sulfanilyl chloride, N-acetyl-. Available from: [Link]
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Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules. 2017;22(1):123. Available from: [Link]
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. 2018;23(11):2785. Available from: [Link]
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